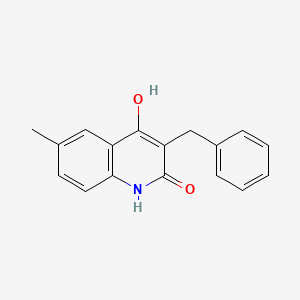
3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone, also known as BMQ, is a synthetic compound that belongs to the quinolinone family. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
作用機序
The mechanism of action of 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer activity. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and anti-microbial effects. 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a potential candidate for cancer therapy. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-established synthesis methods. However, 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone also has some limitations, including its low solubility in water and its potential toxicity. These limitations may restrict its use in certain experiments and require additional precautions to ensure safety.
将来の方向性
There are several future directions for the study of 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for use in lab experiments. 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has shown promising results in preclinical studies for cancer and neurodegenerative diseases, and further studies are needed to determine its efficacy in clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone and to optimize its synthesis and formulation for use in lab experiments.
合成法
3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with a ketone or aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the reaction of aniline with glycerol and an oxidizing agent in the presence of an acid catalyst. These methods have been used to synthesize 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone with high yields and purity.
科学的研究の応用
3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.
特性
IUPAC Name |
3-benzyl-4-hydroxy-6-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-15-13(9-11)16(19)14(17(20)18-15)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGZRIAQXGFARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-hydroxy-6-methyl-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


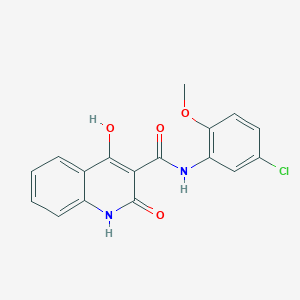
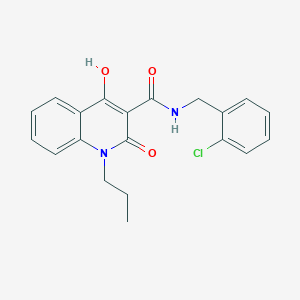
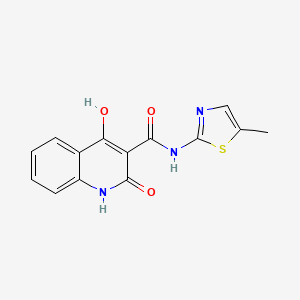
![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)
![2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B5913598.png)
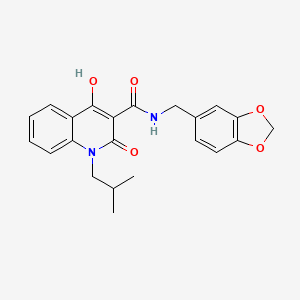
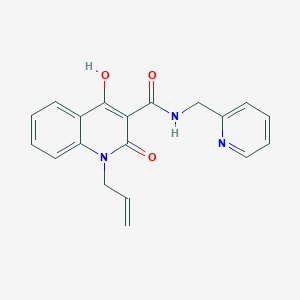
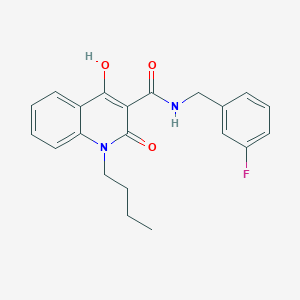
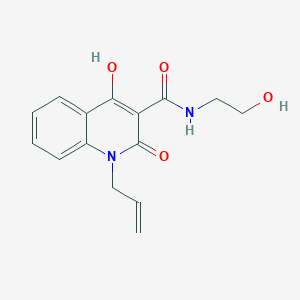
![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)
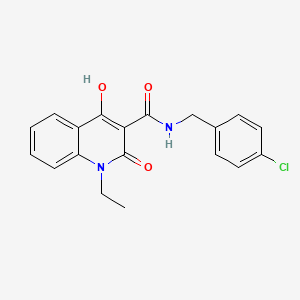
![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)
